molecular formula C14H11ClN2O B3046880 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 13165-11-2

2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B3046880
CAS RN: 13165-11-2
M. Wt: 258.7 g/mol
InChI Key: FPWIEUZTQYJRJZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs.

Scientific Research Applications

Molecular and Crystal Structure Analysis

The molecular structures of 2-(chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives have been extensively studied. For instance, Mandal and Patel (2018) conducted a comprehensive analysis using experimental and computational methods, including DFT, MEP, NBO, and Hiresfeld surface analyses. Their research illuminated the molecular geometry and weak interactions within these compounds, contributing to the understanding of their supramolecular features (Mandal & Patel, 2018).

Synthesis and Characterization

Research has focused on the synthesis and characterization of quinazolinone derivatives. Farag et al. (2012) synthesized novel derivatives, including 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, to evaluate their potential anti-inflammatory and analgesic activities (Farag et al., 2012). Niknam et al. (2011) reported on the eco-friendly synthesis of these derivatives using silica-bonded N-propylsulfamic acid as a catalyst (Niknam et al., 2011).

Potential as Dual Kinase Inhibitor

In cancer research, 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives have been explored for their potential as dual kinase inhibitors. Parveen et al. (2021) synthesized a quinazoline derivative to evaluate its potential as a VEGFR-2 and Aurora kinase inhibitor, crucial for anti-angiogenic therapies in cancer treatment (Parveen et al., 2021).

Green Chemistry Approaches

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has also been approached from an eco-friendly perspective. Chen et al. (2007) synthesized these derivatives in ionic liquids, highlighting the importance of green chemistry in pharmaceutical synthesis (Chen et al., 2007).

Catalysis Research

Catalysis plays a vital role in the efficient synthesis of these compounds. For example, Dutta et al. (2020) used Gemini basic ionic liquid as a bi-functional catalyst, demonstrating its reusability and efficiency in synthesizing 2,3-dihydroquinazolin-4(1H)-ones (Dutta et al., 2020).

Electrochemical Approaches

Recent advancements include the electrochemical synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Liu et al. (2021) presented an electrocatalytic protocol using methanol as a C1 source, showcasing a metal-free and environmentally friendly method (Liu et al., 2021).

properties

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWIEUZTQYJRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384536
Record name BAS 00699730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

CAS RN

13165-11-2
Record name BAS 00699730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)-1,2-DIHYDRO-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Isatoic anhydride (163 mg, 10 003|\ was dissolved under an argon atmosphere in 5 ml of ethanol and, after addition of 4-chlorobenzaldehyde (211 mg, 15 mmol), ammonium acetate (93 mg, 12 mmol) and 4-toluenesulfonic acid (86 mg, 5 mmol), boiled at reflux for 5 hours. The product precipitated in the course of cooling. The precipitated solid was washed with a little ethanol and dried. This gave 150 mg (54.5% of theory) of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one as a white solid of melting point 190° C. 1H NMR (400 MHz, CDCl3 δ, ppm) 7.95 (d, 1H), 7.55 (dd, 2H), 7.42 (dd, 2H), 7.34 (t, 1H), 6.91 (t, 1H), 6.68 (d, 1H), 5.90 (s, 1H), 5.75 (br. S, 1H), 4.35 (br. S, 1H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5 mL
Type
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Reaction Step One
Quantity
211 mg
Type
reactant
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93 mg
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86 mg
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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